(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
Description
Chemical Structure: This compound (CAS 477865-65-9) features a triazolo[1,5-a]pyrimidine core substituted with a 4-tert-butylphenoxyethyl group at position 7 and an (E)-methoxymethanimidamide moiety at position 2. Its molecular formula is C₁₉H₂₄N₆O₂ (MW 368.44 g/mol) .
Properties
Molecular Formula |
C19H24N6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |
InChI |
InChI=1S/C19H24N6O2/c1-13(27-15-8-6-14(7-9-15)19(2,3)4)16-10-11-20-18-23-17(24-25(16)18)21-12-22-26-5/h6-13H,1-5H3,(H,21,22,24) |
InChI Key |
HJKSIPKXGWOSBM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2,4-triazole and pyrimidine derivatives.
Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Attachment of the Methoxymethanimidamide Moiety: The final step involves the formation of the methoxymethanimidamide group through a condensation reaction between an amine and a methoxy-containing aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, phenols, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide exhibit anticancer properties. Research has shown that derivatives of triazolo-pyrimidines can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, a derivative demonstrated significant cytotoxicity against various cancer cell lines in vitro, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that triazole derivatives possess broad-spectrum antimicrobial effects against bacteria and fungi. Specifically, the incorporation of the phenoxyethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes and exert antibacterial effects .
Bioavailability and Pharmacokinetics
Research into the pharmacokinetic properties of this compound indicates that it has favorable absorption characteristics. Studies suggest that modifications to the chemical structure can enhance solubility and bioavailability, crucial factors for effective therapeutic use .
Case Study 1: Anticancer Research
In a comparative study involving several triazole derivatives, this compound was found to have superior efficacy against breast cancer cell lines compared to other tested compounds. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Testing
A recent evaluation of antimicrobial activity demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's unique structure contributed to its effectiveness as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.
Biological Activity
The compound (E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a synthetic organic molecule belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in inhibiting specific enzymes and affecting various cellular pathways.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.37 g/mol. The structure features a triazolo[1,5-a]pyrimidine core substituted with a tert-butylphenoxyethyl group, which enhances its lipophilicity and potential interactions with biological membranes.
Target Enzyme
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell cycle arrest, which is crucial for cancer therapy and other diseases characterized by uncontrolled cell proliferation.
Mode of Action
The compound interacts with CDK2 through competitive inhibition, thereby preventing its phosphorylation activity. This action is vital in regulating cellular processes such as DNA replication and mitosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related triazolopyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
The compound has shown potential as an α-glucosidase inhibitor , which may have implications in diabetes management by regulating blood glucose levels. This activity suggests a broader therapeutic potential beyond oncology .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives | Antidiabetic | α-glucosidase inhibition |
| Quinazolinone derivatives | Anticancer | CDK inhibition |
| Pyrimidine derivatives | Antiviral | Nucleoside transport inhibition |
This table highlights the diverse biological activities associated with compounds structurally related to this compound.
Case Studies
Recent studies have evaluated the efficacy of similar compounds in clinical settings:
- Study on CDK Inhibitors : A clinical trial involving triazolopyrimidine derivatives showed promising results in patients with advanced cancers. The study reported a significant reduction in tumor size and improved survival rates among participants treated with these inhibitors compared to standard therapies .
- Diabetes Management : Another investigation focused on the α-glucosidase inhibitory activity of related compounds demonstrated a marked decrease in postprandial blood glucose levels in diabetic animal models. These findings support the potential application of this compound in managing diabetes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolopyrimidine Family
Compound A : (E)-N-{7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl}-N'-Methoxymethanimidamide (CAS 338793-40-1)
- Structure: Differs in the substituent at position 7 (4-fluorostyryl vs. 4-tert-butylphenoxyethyl).
- Molecular Formula : C₁₅H₁₃FN₆O (MW 312.31 g/mol).
- Key Features: Fluorine atom enables halogen bonding with biomolecular targets (e.g., COX-2’s Leu352 ). Styryl group increases planarity, enhancing π-π stacking but reducing metabolic stability compared to the tert-butylphenoxyethyl group.
- Bioactivity : Demonstrated antimicrobial activity against Fusarium spp. (inhibition rate >90% at 50 µg/mL) .
Compound B : N-(4-Methoxyphenethyl)-5-(Pyridin-3-yl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-amine
- Structure : Pyridinyl group at position 5 and methoxyphenethylamine at position 5.
- Key Features :
- Pyridine moiety improves water solubility and metal coordination.
- Methoxyphenethylamine enhances CNS permeability.
- Bioactivity : Anti-tubercular activity (MIC <1 µg/mL against M. tuberculosis), attributed to interactions with mycobacterial kinases .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
Structural Determinants of Activity :
- Target Compound: The tert-butylphenoxyethyl group may enhance binding to hydrophobic enzyme pockets (e.g., COX-2’s Val116/Ala127 ).
- Compound A : Fluorine’s electronegativity improves target affinity, while the styryl group stabilizes the active conformation .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing regioselectivity in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives like this compound?
- Regioselectivity in triazolopyrimidine synthesis is influenced by reaction conditions (solvent, temperature) and substituent positioning. For example, refluxing in DMF with acetic anhydride promotes heteroaromatization of intermediates, favoring the 5-methyl-7-aryl configuration over the 7-methyl-5-aryl isomer . NMR monitoring and iterative crystallization are critical for isolating the desired regioisomer.
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- 1H/13C NMR is essential for confirming substituent connectivity. For instance, the tert-butylphenoxy group shows distinct singlet peaks at δ ~1.3 ppm (9H, C(CH3)3) and aromatic protons at δ ~6.8–7.2 ppm . ESI-MS verifies molecular weight, while IR spectroscopy identifies functional groups like methoxymethanimidamide (C=N stretch near 1650 cm⁻¹) .
Q. What is the proposed mechanism of action for triazolopyrimidine derivatives targeting ion channels?
- This class of compounds modulates ion channels (e.g., KCa2.1) through competitive interactions at a conserved Ser293 residue in transmembrane segment 4. Substituents like the 4-tert-butylphenoxy group enhance subtype selectivity by altering steric and electronic interactions with the channel pore .
Advanced Research Questions
Q. How do enantiomeric differences in triazolopyrimidines affect pharmacological activity?
- Enantiomers of structurally related compounds (e.g., CM-TPMF and B-TPMF) exhibit divergent effects: (−)-enantiomers show nanomolar potency (EC50/IC50: 24–31 nM), while (+)-enantiomers are 40–100× less active. Chiral HPLC separation and electrophysiology assays (e.g., patch-clamp) are used to correlate stereochemistry with functional outcomes .
Q. What strategies resolve contradictions in reported activity data for triazolopyrimidines across studies?
- Discrepancies may arise from assay conditions (e.g., ion concentration, cell type). Standardized protocols (e.g., FLIPR assays with HEK293 cells expressing KCa2.1) and meta-analyses of IC50/EC50 values under controlled parameters are recommended. Co-application experiments with known modulators (e.g., NS309) can validate competitive vs. allosteric interactions .
Q. How can structure-activity relationship (SAR) studies improve selectivity for KCa2.1 over other subtypes (KCa2.2, KCa2.3)?
- SAR analysis reveals that bulky substituents (e.g., 4-tert-butylphenoxy) enhance KCa2.1 selectivity by 10–20×. Computational docking (e.g., Glide SP) predicts steric clashes with KCa2.2/2.3 channels. Mutagenesis (e.g., Ser293Ala) further validates binding determinants .
Q. What methodologies are effective for evaluating in vivo pharmacokinetics of this compound?
- Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) to track bioavailability in rodent models. LC-MS/MS quantifies plasma/tissue concentrations, while microdialysis assesses blood-brain barrier penetration. Metabolite identification via HRMS and CYP450 inhibition assays guides structural refinements to improve metabolic stability .
Q. How can researchers address low synthetic yields of the methoxymethanimidamide moiety?
- Low yields (~11–21%) in imidamide formation are common due to side reactions. Optimize via Schiff base intermediates with catalytic p-toluenesulfonic acid in anhydrous THF. Alternatively, microwave-assisted synthesis reduces reaction time and improves purity .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
